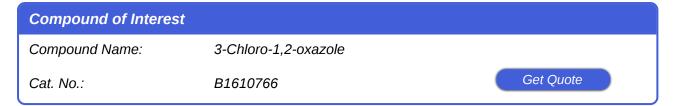


Spectroscopic Analysis: Confirming the Structure of 3-Chloro-1,2-oxazole

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A Comparative Guide for Researchers

This guide provides a detailed spectroscopic analysis for the confirmation of the structure of **3-chloro-1,2-oxazole**. Due to the limited availability of experimental spectra for **3-chloro-1,2-oxazole**, this guide utilizes predicted spectroscopic data for the target molecule and compares it with experimental data for a closely related alternative, 5-chloro-3-phenylisoxazole. This comparative approach, supplemented with detailed experimental protocols and a logical workflow for structural elucidation, serves as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule relies on the synergistic interpretation of various spectroscopic techniques. Here, we present a comparison of the predicted data for **3-chloro-1,2-oxazole** and experimental data for 5-chloro-3-phenylisoxazole.

Table 1: 1H NMR Data Comparison



Compound	Position	Predicted/Experimental Chemical Shift (δ ppm)
3-Chloro-1,2-oxazole (Predicted)	H4	6.4
H5	8.5	
5-Chloro-3-phenylisoxazole (Experimental)	H4	6.80
Phenyl-H	7.45 - 7.85 (m)	

Table 2: 13C NMR Data Comparison

Compound	Position	Predicted/Experimental Chemical Shift (δ ppm)
3-Chloro-1,2-oxazole (Predicted)	C3	150
C4	105	
C5	160	_
5-Chloro-3-phenylisoxazole (Experimental)	C3	161.9
C4	97.2	
C5	170.6	_
Phenyl-C	125.8, 127.2, 129.0, 130.3, 136.0	

Table 3: Infrared (IR) Spectroscopy Data Comparison



Compound	Predicted/Experimental Wavenumber (cm-1)	Assignment
3-Chloro-1,2-oxazole (Predicted)	~3100	C-H stretch (aromatic)
~1600	C=N stretch	
~1450	C=C stretch	-
~1100	C-O stretch	-
~800	C-Cl stretch	-
5-Chloro-3-phenylisoxazole (Experimental)	3100-3000	C-H stretch (aromatic)
1610	C=N stretch	
1450	C=C stretch (aromatic ring)	-
1100-1000	C-O stretch	-
800-700	C-Cl stretch	·

Table 4: Mass Spectrometry (MS) Data Comparison



Compound	Predicted/Experimental m/z	Fragment
3-Chloro-1,2-oxazole (Predicted)	103/105	[M]+ (isotopic pattern for CI)
75/77	[M-CO]+	_
69	[M-CI]+	_
5-Chloro-3-phenylisoxazole (Experimental)	229/231	[M]+ (isotopic pattern for CI)
194	[M-Cl]+	_
105	[C6H5CO]+	_
77	[C6H5]+	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the solution is homogeneous.[1][2][3]
- 1H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Parameters: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
- 13C NMR Acquisition:



- Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).
- Parameters: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. The spectral width is usually around 220 ppm.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Attenuated Total Reflectance (ATR)-FTIR:
 - Instrument: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
 - Procedure: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
 [4][5][6][7][8] Apply pressure to ensure good contact for solid samples.[4] Record the spectrum, typically in the range of 4000-400 cm-1. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[4]
- 3. Mass Spectrometry (MS)
- Electron Ionization (EI) Mass Spectrometry:
 - Instrument: A mass spectrometer equipped with an EI source.
 - Procedure: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC) inlet.[9][10][11][12] The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[9][10][11][12] The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[9][10][11][12]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of **3-chloro-1,2-oxazole**.



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